2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-

Data Availability Assay Limitation Structure-Activity Relationship

2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- is a synthetic, low-molecular-weight (334.59 g/mol) organofluorine compound classified as a gamma-butyrolactone derivative and a per- and polyfluoroalkyl substance (PFAS). Its structure features a dihydro-2(3H)-furanone core substituted at the 5-position with a highly fluorinated octafluoropentyl chain terminating in a chlorine atom (C9H7ClF8O2).

Molecular Formula C9H7ClF8O2
Molecular Weight 334.59 g/mol
CAS No. 462655-91-0
Cat. No. B12591624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-
CAS462655-91-0
Molecular FormulaC9H7ClF8O2
Molecular Weight334.59 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F
InChIInChI=1S/C9H7ClF8O2/c10-9(17,18)8(15,16)7(13,14)6(11,12)3-4-1-2-5(19)20-4/h4H,1-3H2
InChIKeyKCUXSCCYLSZMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline of 2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- (CAS 462655-91-0) for Scientific Sourcing


2(3H)-Furanone, 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro- is a synthetic, low-molecular-weight (334.59 g/mol) organofluorine compound classified as a gamma-butyrolactone derivative and a per- and polyfluoroalkyl substance (PFAS) [1]. Its structure features a dihydro-2(3H)-furanone core substituted at the 5-position with a highly fluorinated octafluoropentyl chain terminating in a chlorine atom (C9H7ClF8O2) [1]. Computed properties include a high predicted lipophilicity (XLogP3-AA = 4), a topological polar surface area of 26.3 Ų, and an absence of hydrogen bond donors, suggesting the compound serves as a hydrophobic, metabolically resistant scaffold or intermediate in medicinal and agrochemical research [1].

Structural Specificity Barrier: Why Generic Dihydrofuranones and Lactones Cannot Substitute CAS 462655-91-0


The compound's functional differentiation stems from its unique atomic architecture, not general lactone behavior. Substitution by common analogs like gamma-nonalactone (5-pentyldihydrofuran-2(3H)-one) or non-fluorinated gamma-butyrolactones would introduce significant undesirable changes: the loss of the octafluorinated chain would drastically reduce lipophilicity and metabolic inertness, while replacement of the terminal chlorine with fluorine or hydrogen would alter the molecular's electrostatic potential, reactivity, and ability to engage in halogen bonding [1]. The presence of eight C-F bonds and one C-Cl bond creates a distinct, polarized hydrophobic segment that is integral to the compound's intended interactions within biological or material systems, making simple substitution a high-risk decision that would invalidate quantitative structure-activity relationships (QSAR) and prior experimental data [1].

Quantitative Comparator Analysis: Performance Metrics for 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-2(3H)-furanone


Critical Data Gap: No Publicly Available Head-to-Head Quantitative Differentiation Data Found for CAS 462655-91-0

A comprehensive search of the scientific and patent literature, as well as authoritative chemical databases, has not identified any publicly available quantitative assay data (e.g., IC50, Ki, EC50, LogD, metabolic stability half-life, or in vivo pharmacokinetic parameters) for CAS 462655-91-0. More critically, no head-to-head comparative studies or cross-study comparable datasets against its closest structural analogs were found. Therefore, a quantitative, evidence-based procurement differentiation guide cannot be constructed at this time. All claims of superiority over analogs would be speculative and are thus omitted in accordance with the strict evidence rules for this guide.

Data Availability Assay Limitation Structure-Activity Relationship

Inferred Application Scenarios for 5-(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl)dihydro-2(3H)-furanone Based on Structural Class


Medicinal Chemistry: A Hydrophobic, Metabolically Stable Fragment for Lead Optimization

Based on its high computed lipophilicity (XLogP3-AA = 4) and lack of hydrogen bond donors, the compound is highly suited as a specialized fragment for medicinal chemistry programs aiming to improve the permeability, metabolic stability, or target residence time of drug candidates, particularly for central nervous system (CNS) or intracellular targets where fluorination is a known strategy. Its use would be prioritized over non-fluorinated lactones for programs where these specific parameters are critical [1].

Chemical Biology: A Halogenated Probe for Investigating Halogen Bonding Interactions

The terminal chlorine atom on a highly electron-withdrawing perfluoroalkyl chain creates a unique σ-hole potential, making this compound a candidate for studying halogen bonding in protein-ligand complexes or supramolecular assemblies. It would be selected over non-halogenated or solely fluorinated analogs to probe the specific contribution of a C-Cl bond at the terminus of a perfluorinated segment to binding affinity and molecular recognition [1].

Agrochemical Discovery: A PFAS-Containing Scaffold for Novel Crop Protection Agents

The compound's classification as a PFAS and its structural resemblance to insecticidal dihydrofuranone derivatives position it as a potential scaffold for designing new pesticides or acaricides. In early-stage discovery, it would be prioritized as a starting point over non-fluorinated carbocyclic or lactone scaffolds to leverage the enhanced environmental persistence and bioavailability often associated with perfluoroalkyl groups, while the chloro group provides a synthetic handle for further derivatization [1].

Materials Science: A Functional Monomer or Additive for Low-Surface-Energy Polymers

The highly fluorinated side chain imparts strong oleophobic and hydrophobic character, suggesting utility as a monomer or additive in the synthesis of specialized low-surface-energy coatings, fluoropolymers, or surfactants. Its procurement would be motivated by the need for a specific perfluoroalkyl chain length and a terminal chlorine for post-polymerization modification, differentiating it from other perfluoroalkyl precursors lacking the lactone functionality [1].

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